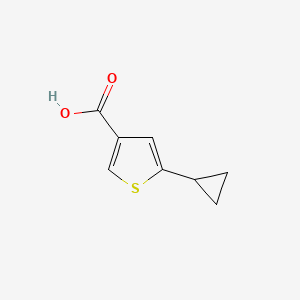
5-Cyclopropylthiophene-3-carboxylic acid
Overview
Description
5-Cyclopropylthiophene-3-carboxylic acid is a compound that features a thiophene ring substituted with a cyclopropyl group and a carboxylic acid group. Thiophene derivatives are known for their wide range of applications in material sciences, agrochemistry, and pharmaceuticals due to their unique chemical properties . The cyclopropyl group, with its specific reactivity characteristics, further enhances the compound’s potential for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylthiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the saponification of corresponding esters. For example, carboxylic acids can be synthesized via saponification using 1M aqueous sodium hydroxide (NaOH) from their ester precursors . Another method involves the bromination of acids, which proceeds well under specific conditions to yield the desired products .
Industrial Production Methods: Industrial production of this compound typically involves optimized procedures for large-scale synthesis. These methods often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which provides high yields and scalability . The use of palladium (II) acetate and SPhos as catalysts has been shown to be effective in producing the desired compounds in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropylthiophene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thiophene ring and the cyclopropyl group, which impart unique reactivity to the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide for saponification, bromine for bromination, and palladium catalysts for cross-coupling reactions . Reaction conditions often involve moderate to high temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound include various substituted thiophene derivatives. These products can be further functionalized to yield compounds with potential pharmaceutical and industrial applications .
Scientific Research Applications
5-Cyclopropylthiophene-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents . The unique reactivity of the cyclopropyl group enhances the compound’s ability to interact with biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 5-Cyclopropylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Cyclopropylthiophene-3-carboxylic acid include other thiophene derivatives such as 2-substituted thiophenes and 3-hydroxy-2-thiophene carboxylic derivatives . These compounds share the thiophene ring structure but differ in their substituents, which can significantly impact their chemical properties and applications .
Uniqueness: The uniqueness of this compound lies in the presence of the cyclopropyl group, which imparts specific reactivity characteristics that are not observed in other thiophene derivatives . This unique reactivity makes it a valuable compound for the development of new pharmaceuticals and other applications .
Properties
IUPAC Name |
5-cyclopropylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)6-3-7(11-4-6)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVOXWLUTDGXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



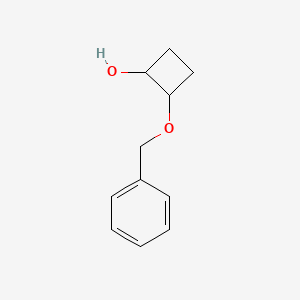
![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1457404.png)
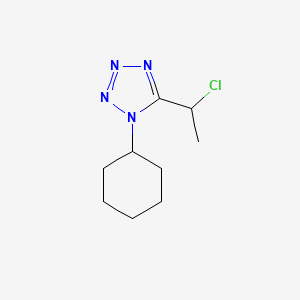
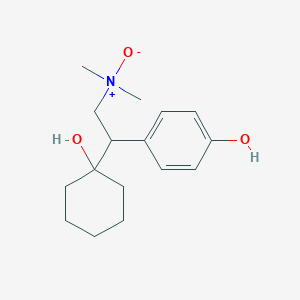
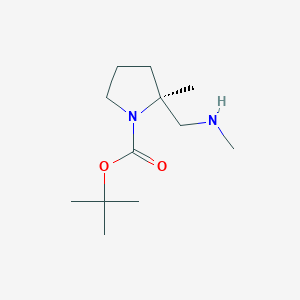
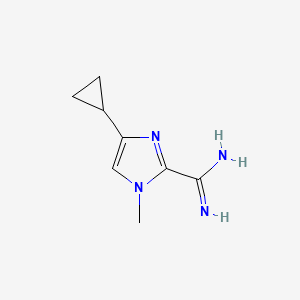
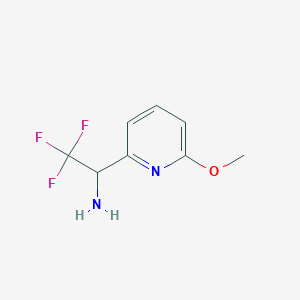
![([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1457415.png)
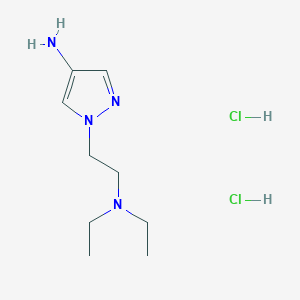
![[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride](/img/structure/B1457417.png)
![3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457419.png)

![2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1457422.png)
